3-Cyclobutyl-3-(methoxymethyl)azetidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
3-cyclobutyl-3-(methoxymethyl)azetidine |
InChI |
InChI=1S/C9H17NO/c1-11-7-9(5-10-6-9)8-3-2-4-8/h8,10H,2-7H2,1H3 |
InChI Key |
FYQOGJRSBQHDKP-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CNC1)C2CCC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Cyclobutyl 3 Methoxymethyl Azetidine and Analogous Azetidine Systems
Strategic Approaches to Azetidine (B1206935) Ring Construction
The construction of the strained azetidine ring necessitates specialized synthetic strategies. These can be broadly categorized into intramolecular cyclization reactions, where a pre-functionalized acyclic precursor undergoes ring closure, and intermolecular cycloaddition reactions, where two separate components react to form the four-membered ring in a single step.
Intramolecular Cyclization Reactions
Intramolecular cyclizations are a cornerstone of azetidine synthesis, offering a high degree of control over the substitution pattern of the final product. These methods typically involve the formation of a carbon-nitrogen bond to close the four-membered ring.
One of the most classical and widely employed methods for azetidine synthesis is the intramolecular nucleophilic substitution of a γ-amino halide or a related substrate. organic-chemistry.org This approach involves an amine nucleophile attacking an electrophilic carbon center bearing a suitable leaving group, such as a halide or a sulfonate ester, to forge the azetidine ring.
The synthesis of 1,3-disubstituted azetidines has been effectively achieved through the alkylation of primary amines with in-situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org This one-pot procedure avoids the often-problematic isolation of the reactive bis-triflate and minimizes the formation of elimination byproducts. The versatility of this method is demonstrated by its applicability to a range of 2-substituted-1,3-propanediols and amine nucleophiles.
| Starting Diol | Amine | Product | Yield (%) |
| 2-Benzyl-1,3-propanediol | Benzylamine (B48309) | 1-Benzyl-3-benzylazetidine | 85 |
| 2-Phenyl-1,3-propanediol | Cyclohexylamine | 1-Cyclohexyl-3-phenylazetidine | 78 |
| 2-(4-Methoxyphenyl)-1,3-propanediol | 4-Methoxybenzylamine | 1-(4-Methoxybenzyl)-3-(4-methoxyphenyl)azetidine | 82 |
This table presents examples of 1,3-disubstituted azetidines synthesized via the one-pot alkylation of primary amines with in-situ generated bis-triflates of 2-substituted-1,3-propanediols.
For the synthesis of a 3,3-disubstituted azetidine like 3-cyclobutyl-3-(methoxymethyl)azetidine, a potential precursor would be a 2-cyclobutyl-2-(methoxymethyl)-1,3-propanediol, which upon conversion to its bis-mesylate or bis-tosylate, could undergo cyclization with a suitable amine.
Reductive cyclization offers a powerful alternative for the synthesis of azetidines from precursors containing functionalities that can be transformed into an amine and an electrophilic center under reducing conditions. These methods often start from readily available materials like β-nitro ketones or β-azido ketones.
For instance, the reduction of a γ-nitro ketone can lead to the in-situ formation of a γ-amino ketone, which can then undergo intramolecular reductive amination to yield the azetidine ring. Similarly, the reduction of a γ-azido ketone can produce a γ-amino ketone, which can cyclize. While specific examples for the synthesis of 3,3-disubstituted azetidines via this route are not abundant in the literature, the general principle remains a viable strategy. A hypothetical precursor for this compound using this approach would be 1-cyclobutyl-1-(methoxymethyl)-3-nitropropan-2-one.
A review of azetidine synthesis mentions the reductive cyclizations of β-haloalkylimines as a method for forming the azetidine ring. However, detailed examples for the synthesis of 3,3-disubstituted analogs using this specific protocol are scarce.
| Precursor Type | Reducing Agent | Product Type |
| γ-Nitro Ketone | H₂, Pd/C | 3-Hydroxyazetidine |
| γ-Azido Ketone | H₂, Pd/C or NaBH₄ | 3-Hydroxyazetidine |
| β-Haloalkylimine | NaBH₄ | Azetidine |
This table provides an overview of potential reductive cyclization strategies for the synthesis of azetidines.
A less common but effective method for the construction of nitrogen-containing heterocycles is the use of selenium-induced cyclization. This reaction involves the electrophilic addition of a selenium reagent to the double bond of a homoallylamine, followed by the intramolecular attack of the nitrogen atom to form the azetidine ring.
The treatment of α-alkyl and α,α-dialkyl homoallylic amines with phenylselanyl halides (PhSeX, where X = Cl, Br, I) in the presence of a base like sodium carbonate can produce a mixture of azetidines and pyrrolidines. The regioselectivity of the cyclization is influenced by the substitution pattern of the homoallylamine. For the synthesis of 3,3-disubstituted azetidines, a homoallylamine with two substituents at the α-position would be required.
| Homoallylamine Substrate | Selenium Reagent | Product(s) |
| N-Benzyl-2-methyl-4-penten-2-amine | PhSeCl | 2-(Phenylselanyl)methyl-4,4-dimethylazetidine & 2-Phenylselanyl-4,4-dimethylpyrrolidine |
| N-Benzyl-2-phenyl-4-penten-2-amine | PhSeBr | 2-(Phenylselanyl)methyl-4-methyl-4-phenylazetidine & 2-Phenylselanyl-4-methyl-4-phenylpyrrolidine |
This table illustrates the application of selenium-induced cyclization for the synthesis of substituted azetidines from homoallylamine derivatives.
The intramolecular aminolysis of epoxy amines provides a direct and often stereocontrolled route to hydroxymethyl-substituted azetidines. researchgate.netrsc.org This reaction involves the nucleophilic attack of the amine on one of the epoxide carbons, leading to the formation of the four-membered ring. The regioselectivity of the epoxide opening (attack at the C3 vs. C4 position) is a critical factor and can be influenced by the substrate's stereochemistry and the use of catalysts.
Recent studies have shown that Lewis acids, such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), can effectively catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. researchgate.netrsc.orgorganic-chemistry.org This method has been shown to tolerate a variety of functional groups. For the synthesis of a 3,3-disubstituted azetidine like this compound, a potential precursor would be a 2-(aminomethyl)-2-cyclobutyl-3-(methoxymethyl)oxirane.
| cis-3,4-Epoxy Amine Substrate | Catalyst | Product | Yield (%) |
| N-Benzyl-1-(cis-2,3-epoxybutyl)amine | La(OTf)₃ | 1-Benzyl-3-ethyl-3-(hydroxymethyl)azetidine | 85 |
| N-Benzyl-1-(cis-2,3-epoxypentyl)amine | La(OTf)₃ | 1-Benzyl-3-(hydroxymethyl)-3-propylazetidine | 82 |
| N-Boc-1-(cis-2,3-epoxybutyl)amine | La(OTf)₃ | 1-Boc-3-ethyl-3-(hydroxymethyl)azetidine | 75 |
This table showcases the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines for the synthesis of 3-substituted-3-(hydroxymethyl)azetidines.
Intermolecular Cycloaddition Reactions
Intermolecular cycloaddition reactions, particularly [2+2] cycloadditions, represent a highly convergent approach to the azetidine core. These reactions involve the direct combination of a C=C double bond with a C=N double bond to form the four-membered ring.
The aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is a powerful tool for this purpose. However, its application has been historically limited by issues such as low quantum yields and competing side reactions. Recent advancements have focused on the use of visible-light photocatalysis to overcome these limitations. mdpi.comnih.gov
For the synthesis of 3,3-disubstituted azetidines, including spirocyclic systems, the intermolecular [2+2] photocycloaddition of oximes with alkenes has emerged as a promising strategy. mdpi.com This visible-light-mediated reaction utilizes a triplet energy transfer mechanism and allows for the construction of highly functionalized azetidines from readily available starting materials. A potential route to a precursor for this compound could involve the [2+2] cycloaddition of an appropriate imine with 1-cyclobutyl-1-(methoxymethyl)ethene.
| Imine Component | Alkene Component | Product | Yield (%) |
| 2-Isoxazoline-3-carboxylate | Styrene | 2-Aza-3-phenyl-spiro[3.4]octane derivative | 85 |
| 2-Isoxazoline-3-carboxylate | 1-Octene | 2-Aza-3-hexyl-spiro[3.4]octane derivative | 72 |
| N-Tosylbenzaldimine | Ethyl vinyl ether | 1-Tosyl-2-phenyl-3-ethoxyazetidine | 65 |
This table provides examples of azetidines synthesized via intermolecular [2+2] cycloaddition reactions.
Metal-Catalyzed and Photoredox-Mediated Transformations
Palladium-catalyzed intramolecular C(sp³)–H amination has emerged as a powerful tool for the synthesis of saturated heterocycles, including azetidines. rsc.org This approach involves the activation of a typically unreactive C–H bond at the γ-position relative to a nitrogen atom, followed by C–N bond formation to close the ring. organic-chemistry.orgnih.gov
In a key development by Gaunt and co-workers, a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination was reported for synthesizing functionalized azetidines. rsc.org The reaction utilizes a picolinamide (PA) directing group on the amine substrate and proceeds through a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.orgacs.org A combination of an oxidant, such as benziodoxole tosylate, and a silver salt additive promotes the key reductive elimination step from an alkyl–Pd(IV) intermediate to form the azetidine ring. rsc.org This method is notable for its ability to functionalize unactivated C–H bonds, including those of methyl groups, under relatively mild conditions. nih.govacs.org The strategy has been successfully applied to construct various complex polycyclic and azabicyclic scaffolds. acs.orgresearchgate.net
| Catalyst System | Directing Group | Key Transformation | Reference |
|---|---|---|---|
| Pd(OAc)₂ with oxidant (e.g., PhI(OTs)₂) and additive (e.g., AgOAc) | Picolinamide (PA) | Intramolecular amination of γ-C(sp³)–H bonds to form azetidines. | rsc.orgorganic-chemistry.org |
Photo-induced, copper-catalyzed radical annulation represents a modern approach for azetidine synthesis. the-innovation.org These reactions often proceed via a [3+1] radical cascade cyclization, combining aliphatic amines with alkynes to construct the four-membered ring. the-innovation.orgresearchgate.net
In a typical process, a photogenerated α-aminoalkyl radical is captured by an alkyne to form a vinyl radical. nih.gov This intermediate then undergoes a tandem 1,5-hydrogen atom transfer followed by a 4-exo-trig cyclization to furnish the azetidine scaffold. nih.gov This method is particularly powerful for creating sterically congested azetidines with vicinal tertiary-quaternary or even quaternary-quaternary centers. nih.gov Another strategy involves a copper-catalyzed anti-Baldwin 4-exo-dig radical cyclization of ynamides, which provides excellent regiochemical control. nih.govresearchgate.net These reactions are characterized by their operational simplicity, the use of inexpensive copper catalysts, and broad substrate compatibility under visible light irradiation. researchgate.net
While many cycloadditions lead directly to azetidines, rhodium-catalyzed reactions can provide access to azetidin-2-ones (β-lactams), which are valuable precursors that can be reduced to the corresponding azetidines. rsc.org An important example is the rhodium(I)-catalyzed oxygenative [2+2] cycloaddition of terminal alkynes and imines. elsevierpure.comorganic-chemistry.org
In this transformation, a terminal alkyne reacts with a Rh(I) catalyst to form a vinylidene complex, which is then oxidized (e.g., by 4-picoline N-oxide) to generate a rhodium ketene species. elsevierpure.com This metalloketene intermediate, rather than a free ketene, then undergoes a [2+2] cycloaddition with an imine to yield the β-lactam ring system. elsevierpure.comorganic-chemistry.org The reaction proceeds under mild conditions and provides a novel entry to the Staudinger synthesis of β-lactams, often with high trans diastereoselectivity. organic-chemistry.org The resulting β-lactam can subsequently be reduced to the fully saturated azetidine core.
Functional Group Transformations on Pre-formed Azetidine Rings
The modification of an existing azetidine core is a powerful strategy for generating structural diversity. This approach allows for the late-stage introduction of various functional groups, enabling the synthesis of complex molecules from common intermediates.
Reduction of Azetidin-2-ones
One of the most established methods for accessing the azetidine scaffold involves the reduction of the corresponding azetidin-2-one, also known as a β-lactam. This transformation provides a direct route to the saturated four-membered ring from readily available starting materials. rsc.orgrsc.org The reduction can be challenging due to the strained nature of the ring, which can be susceptible to ring-opening under harsh conditions. rsc.org
Commonly employed reducing agents for this conversion include diisobutylaluminium hydride (DIBAL-H) and various chloroalanes. rsc.org The choice of reagent and reaction conditions is critical to ensure the chemoselective reduction of the amide carbonyl group while preserving the integrity of the azetidine ring.
Table 1: Selected Examples of Azetidin-2-one Reduction
| Precursor | Reducing Agent | Product | Notes |
|---|---|---|---|
| Azetidin-2-one | DIBAL-H | Azetidine | General method for chemoselective reduction. rsc.org |
Lithiation and Electrophilic Trapping
Direct C-H functionalization of the azetidine ring via deprotonation (lithiation) followed by quenching with an electrophile is a potent method for introducing substituents. This strategy often relies on the use of a directing group on the nitrogen atom to control the regioselectivity and facilitate the deprotonation process. rsc.org N-thiopivaloyl and N-tert-butoxythiocarbonyl (Botc) groups have proven effective in directing α-lithiation of azetidines. rsc.org Similarly, N-Boc protection is well-established for enabling α-lithiation in saturated azacycles. acs.org
The reaction typically involves treating the N-protected azetidine with a strong base, such as s-butyllithium (s-BuLi), often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA), at low temperatures. The resulting lithiated intermediate is then trapped with a suitable electrophile. acs.org This method allows for the stereoselective synthesis of 2-substituted azetidines, with the diastereoselectivity being dependent on the nature of the electrophile. acs.orgnih.gov For instance, α-lithiation of N-thiopivaloylazetidin-3-ol and subsequent trapping provides access to a range of 2-substituted 3-hydroxyazetidines with generally good trans-diastereoselectivity. acs.org
Table 2: Electrophilic Trapping of Lithiated N-thiopivaloylazetidin-3-ol
| Electrophile | Product | Diastereomeric Ratio (trans:cis) | Yield | Reference |
|---|---|---|---|---|
| D₂O | 2-Deutero-azetidin-3-ol | 10:90 | 92% (48% D) | acs.org |
| Acetone | 2-(2-Hydroxypropan-2-yl)azetidin-3-ol | >95:5 | 70% | acs.org |
| Benzaldehyde | 2-(Hydroxy(phenyl)methyl)azetidin-3-ol | >95:5 | 65% | acs.org |
Nucleophilic Displacement on Substituted Azetidines
The introduction of functional groups via nucleophilic substitution on a pre-functionalized azetidine ring is another key synthetic tool. This approach requires an azetidine substrate bearing a suitable leaving group. A notable example involves the thermal isomerization of aziridines to 3-bromoazetidine-3-carboxylic acid derivatives, which can then be treated with various nucleophiles to afford C-3 functionalized azetidines. rsc.org
Furthermore, the ring-opening of azetidinium ions, formed by N-alkylation or N-acylation of the azetidine, with various nucleophiles represents a related strategy. nih.gov While this method often leads to linear amines, careful control of the substrate and reaction conditions can, in some cases, allow for functionalization while retaining the cyclic structure. Recent advances in azetidine chemistry have highlighted direct and chemoselective displacement reactions as a means to generate more complex derivatives. rsc.org
Aza-Michael Addition
The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a versatile method for forming C-N bonds. researchgate.net This reaction has been effectively applied to the functionalization of azetidine systems. A common strategy involves the reaction of various heterocyclic amines with methyl 2-(N-Boc-azetidin-3-ylidene)acetate. mdpi.comnih.gov This precursor, an α,β-unsaturated ester, is readily prepared from (N-Boc)azetidin-3-one via a Horner-Wadsworth-Emmons reaction. nih.gov
The addition of both aliphatic and aromatic heterocyclic amines, catalyzed by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), proceeds efficiently to yield a diverse array of functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.comnih.gov
Table 3: Aza-Michael Addition of Amines to Methyl 2-(N-Boc-azetidin-3-ylidene)acetate
| Amine Nucleophile | Reaction Time | Product Yield | Reference |
|---|---|---|---|
| Azetidine | 4 h | 69% | nih.gov |
| Pyrrolidine (B122466) | 4 h | 61% | nih.gov |
| Piperidine | 4 h | 75% | nih.gov |
| 1H-Pyrazole | 16 h | 83% | mdpi.com |
| 1H-Imidazole | 16 h | 53% | mdpi.com |
Stereoselective Synthesis of Azetidine Derivatives
The biological activity of azetidine-containing molecules is often highly dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods, particularly those that are enantioselective, is of paramount importance.
Enantioselective Approaches
Significant progress has been made in the development of enantioselective methods to produce chiral azetidines. These approaches often utilize chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
Gold-Catalyzed Oxidative Cyclization : A flexible and practical synthesis of chiral azetidin-3-ones has been achieved through a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. This method generates reactive α-oxo gold carbene intermediates that undergo intramolecular N-H insertion to form the azetidine ring. The starting materials are readily accessible via chiral sulfinamide chemistry, allowing for the synthesis of azetidin-3-ones with typically greater than 98% enantiomeric excess (e.e.). nih.gov
Copper-Catalyzed Boryl Allylation : A highly enantioselective difunctionalization of azetines has been developed using a copper/bisphosphine catalyst. This reaction installs both a boryl and an allyl group across the C=C bond of the azetine, creating two new stereogenic centers with high enantioselectivity. This method provides a convenient route to chiral 2,3-disubstituted azetidines, which are valuable scaffolds that were previously difficult to access. nih.gov
Asymmetric Lithiation-Trapping : The directed lithiation strategy can be rendered asymmetric by employing a chiral directing group or a chiral ligand. For example, the use of a N-tert-butoxythiocarbonyl (Botc) directing group in combination with a chiral ligand can lead to high levels of asymmetric induction in the α-functionalization of azetidines. rsc.org
Asymmetric Reduction : The metal-catalyzed asymmetric reduction of prochiral unsaturated azetine precursors provides a direct route to enantioenriched azetidine derivatives. For instance, the asymmetric hydrogenation of 2-azetinylcarboxylic acids using chiral ruthenium complexes can furnish functionalized 2-azetidinecarboxylic acids with high stereocontrol. acs.org
Table 4: Overview of Selected Enantioselective Syntheses of Azetidines
| Method | Catalyst/Reagent | Substrate Type | Key Feature | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Gold-Catalyzed Cyclization | Gold(I) complex | Chiral N-propargylsulfonamides | Intramolecular N-H insertion of an α-oxo gold carbene. | Typically >98% e.e. | nih.gov |
| Copper-Catalyzed Boryl Allylation | Cu/Bisphosphine complex | Azetines | Difunctionalization creating two stereocenters. | High e.e. | nih.gov |
| Asymmetric Lithiation | s-BuLi / Chiral Ligand | N-Botc-azetidine | Directed deprotonation and trapping. | High d.r. and e.e. | rsc.org |
Diastereoselective Control
Achieving stereochemical control is a critical aspect of synthesizing complex, biologically active molecules containing azetidine scaffolds. Diastereoselective methods are essential for creating specific spatial arrangements of substituents on the azetidine ring, which can significantly influence the molecule's properties. While this compound itself does not have stereocenters, the synthesis of analogous chiral azetidines often relies on diastereoselective reactions.
One effective strategy for achieving diastereoselectivity is through intramolecular cyclization of acyclic precursors. The stereochemistry of the starting material can direct the formation of a specific diastereomer. For instance, the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines provides a regioselective route to azetidines. frontiersin.orgnih.gov The geometry of the starting epoxide plays a crucial role in determining the stereochemical outcome of the cyclized product. This method proceeds in high yields and is tolerant of various functional groups. frontiersin.orgnih.gov
Another powerful approach is the use of cycloaddition reactions. The aza-Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for forming the azetidine ring. nih.gov Visible-light-mediated versions of this reaction have been developed, offering mild conditions and operational simplicity. nih.gov Furthermore, organocatalyzed [2+2] annulation reactions between aldehydes and aldimines can lead to the diastereoselective synthesis of azetidin-2-ols. rsc.org The choice of catalyst and reaction conditions is pivotal in controlling the diastereoselectivity of these cycloadditions. rsc.org
Ring expansion reactions also offer a pathway to highly substituted azetidines with excellent stereocontrol. For example, the reaction of rhodium-bound carbenes with strained methylene (B1212753) aziridines results in a formal [3+1] ring expansion. nih.gov This process efficiently yields methylene azetidines with high regio- and stereoselectivity, transferring chirality from the substrate to the product through a proposed ylide-type mechanism involving a ring-opening/ring-closing cascade. nih.gov
The table below summarizes key findings in diastereoselective azetidine synthesis.
| Method | Starting Materials | Catalyst/Reagent | Key Feature | Yield | Diastereomeric Ratio (d.r.) | Reference |
| Intramolecular Aminolysis | cis-3,4-Epoxy amines | La(OTf)₃ | High regioselectivity | High | Not specified | frontiersin.orgnih.gov |
| [3+1] Ring Expansion | Methylene aziridines, Diazo compounds | Rh₂(OAc)₄ | Efficient chirality transfer | Good | up to 15:1 | nih.gov |
| Electrocyclization/Nucleophilic Addition | N-alkenylnitrones | Various nucleophiles | Access to densely substituted azetidines | Not specified | Excellent diastereoselectivity | nih.gov |
| Organocatalysis | Aldehydes, Aldimines | Pyrrolidine-based catalysts | Diastereoselective formation of azetidin-2-ols | Good | Not specified | rsc.org |
Scalable Synthesis and Process Optimization for Azetidine Scaffolds
The transition from laboratory-scale synthesis to large-scale industrial production of azetidine-containing compounds requires robust, efficient, and economically viable processes. Process optimization is crucial for overcoming challenges associated with the synthesis of strained four-membered rings, such as managing reaction energetics, ensuring safety, and achieving high purity.
A key aspect of scalability is the development of synthetic routes that utilize readily available and inexpensive starting materials. One report details a general and scalable three-step method for producing chiral C2-substituted monocyclic azetidines starting from inexpensive precursors. nih.govacs.org This approach was successfully demonstrated on a 20 mmol scale, yielding several grams of the desired product, highlighting its applicability in a medicinal chemistry context for producing larger quantities for further derivatization. nih.govacs.org The process involves a single purification step and provides the product in a good diastereomeric ratio. acs.org
For industrial applications, optimizing reaction conditions is paramount. A thoroughly optimized and robust process for the synthesis of 1-benzylazetidin-3-ol, an important industrial intermediate, has been developed. researchgate.net This process utilizes low-cost starting materials and focuses on minimizing the formation of byproducts, leading to a more economical and effective production method. researchgate.net Similarly, the modular synthesis of 3,3-disubstituted azetidines has been shown to be practicable and scalable, as demonstrated by a gram-scale reaction. acs.org
Flow chemistry presents a modern solution for the scalable and safe production of potentially hazardous intermediates. A flow protocol was developed for the synthesis of functionalized ferrocenyl azides, which are precursors to amines. researcher.life This method accelerates reaction times to minutes and avoids the accumulation of explosive azide (B81097) intermediates, making the process safer for large-scale production. researcher.life The visible light-mediated aza-Paternò–Büchi reaction is another example of a strategy characterized by its scalability and operational simplicity. nih.gov
The table below provides examples of scalable synthetic methods for azetidine scaffolds.
| Method | Scale | Key Optimization | Yield | Purity/d.r. | Reference |
| Chiral Sulfinamide-directed Synthesis | 20 mmol (Gram-scale) | Streamlined 3-step process from inexpensive materials | 44% (over 3 steps) | 85:15 d.r. | nih.govacs.org |
| Modular Synthesis of 3,3-disubstituted Azetidines | Gram-scale | Use of azetidinylation reagents | High | Not specified | acs.org |
| Synthesis of 1-Benzylazetidin-3-ol | Industrial Intermediate | Use of low-cost materials, byproduct reduction | Not specified | Not specified | researchgate.net |
| Flow Chemistry for Ferrocenyl Azides | Not specified | Avoids accumulation of hazardous intermediates | High | Not specified | researcher.life |
Applications of 3 Cyclobutyl 3 Methoxymethyl Azetidine As a Versatile Synthetic Building Block
Construction of Complex Heterocyclic Architectures
The inherent ring strain of the azetidine (B1206935) core makes it a valuable building block for creating more complex molecular structures. mdpi.com Synthetic chemists often utilize this strain in ring-opening or ring-expansion reactions to build larger, more intricate systems.
Precursors for Advanced Organic Synthesis
Azetidines serve as versatile starting materials for creating libraries of compounds for biological screening.
Azetidine Scaffolds in Catalysis
Ruthenium-catalyzed reactions have been used to create azetidine-bearing heterocycles, demonstrating the integration of azetidine scaffolds into catalytic processes for scaffold diversification. nih.gov However, there is no literature available that describes the use of the 3-Cyclobutyl-3-(methoxymethyl)azetidine scaffold itself as a ligand or component in a catalytic system.
Lack of Specific Research Data Hinders Detailed Analysis of this compound in Catalysis
Despite a thorough search of scientific literature, detailed research findings specifically outlining the applications of this compound as a chiral ligand in asymmetric catalysis or in metal-catalyzed organic reactions could not be located. The available information focuses on the broader class of azetidine derivatives and their general utility in synthetic chemistry, rather than providing specific experimental data or in-depth studies on the catalytic applications of this particular compound.
The requested article structure, focusing on "," with subsections on its role as a chiral ligand and in metal-catalyzed reactions, requires specific research data, including performance metrics and reaction conditions, which are not present in the public domain for this exact molecule.
General research on 3-substituted azetidines indicates their potential as valuable scaffolds in the design of chiral ligands. The rigid four-membered ring of the azetidine core can provide a well-defined steric environment, which is a crucial feature for inducing enantioselectivity in asymmetric catalysis. The substituents at the 3-position play a significant role in tuning the electronic and steric properties of the resulting ligands. It is conceivable that the cyclobutyl and methoxymethyl groups of the target compound could be leveraged to create a specific chiral pocket in a catalyst-substrate complex.
Similarly, in the broader context of metal-catalyzed organic reactions, azetidine-containing ligands have been shown to be effective in various transformations. Their role often involves coordinating to a metal center and influencing its reactivity and selectivity. However, without specific studies on this compound, any discussion on its direct application remains speculative.
Theoretical and Computational Investigations of 3 Cyclobutyl 3 Methoxymethyl Azetidine
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the electronic structure, geometry, and reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine the energy and wavefunction of a chemical system.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is particularly effective for studying reaction mechanisms by mapping the potential energy surface of a reaction, which helps in identifying intermediates, transition states, and products. For 3-Cyclobutyl-3-(methoxymethyl)azetidine, DFT can be used to explore various reactions, such as N-alkylation, acylation, or ring-opening reactions.
DFT calculations can elucidate the step-by-step pathway of a reaction. For instance, in an N-alkylation reaction, DFT could model the approach of an alkyl halide to the nitrogen atom of the azetidine (B1206935) ring, the formation of the new carbon-nitrogen bond, and the departure of the halide ion. These studies provide a detailed picture of bond-forming and bond-breaking processes. The choice of functional and basis set in DFT calculations is crucial for obtaining accurate results that correlate well with experimental findings. mdpi.com Semi-empirical methods can also be utilized to study the protonation and acidity constants of substituted heterocycles, providing a comprehensive understanding of their behavior in different media. mdpi.com
Table 1: Illustrative DFT Functionals and Basis Sets for Azetidine Reaction Studies
| Functional | Basis Set | Typical Application | Description |
|---|---|---|---|
| B3LYP | 6-31G(d,p) | Geometry Optimization | A popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It provides a good balance of accuracy and computational cost for a wide range of systems. |
| M06-2X | 6-311+G(d,p) | Thermochemistry & Kinetics | A high-nonlocality hybrid meta-GGA functional, well-suited for studying main-group thermochemistry, kinetics, and non-covalent interactions. |
| ωB97X-D | def2-TZVP | Non-covalent Interactions | A range-separated hybrid functional with empirical dispersion corrections, excellent for systems where weak interactions, such as hydrogen bonding or van der Waals forces, are important. |
A key aspect of studying reaction mechanisms is the identification and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate, and its structure is critical for understanding how a reaction proceeds. Computational methods can locate these transient structures and calculate their energies.
The energy difference between the reactants and the transition state is known as the activation energy or energy barrier. This barrier determines the rate of the reaction; a higher barrier corresponds to a slower reaction. For this compound, calculations can predict the energy barriers for different potential reaction pathways. For example, in a ring-opening reaction, the calculations could compare the energy barrier for cleavage of the C2-N bond versus the C4-N bond, thus predicting the regioselectivity of the reaction. frontiersin.org While increased aromaticity in transition states does not always correlate with lower activation barriers, analyzing these states is crucial as other factors often govern the barrier heights. beilstein-journals.org The inherent ring strain of the four-membered azetidine ring is a significant factor that influences the energy barriers of its reactions. researchgate.net
Table 2: Hypothetical Energy Barriers for Competing Reaction Pathways
| Reaction Pathway | Description | Calculated Energy Barrier (kcal/mol) | Predicted Reaction Rate |
|---|---|---|---|
| Pathway A: N-Alkylation | Nucleophilic attack by the azetidine nitrogen on an electrophile. | 15.2 | Fast |
| Pathway B: C2-N Ring Opening | Acid-catalyzed cleavage of the bond between nitrogen and the unsubstituted carbon. | 25.8 | Slow |
| Pathway C: C4-N Ring Opening | Acid-catalyzed cleavage of the bond between nitrogen and the unsubstituted carbon on the other side. | 26.1 | Slow |
Note: The data in this table is illustrative and represents the type of output generated from computational analysis.
Molecular Modeling and Simulations
Molecular modeling and molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com These simulations can provide insights into the conformational flexibility, solvent interactions, and potential binding modes of this compound with biological macromolecules like proteins or enzymes.
Conformational Analysis of the Azetidine Ring
The four-membered azetidine ring is not planar and exists in puckered conformations. The degree of puckering and the preferred conformation are influenced by the substituents on the ring. researchgate.net The conformational preferences of the azetidine ring in this compound are complex due to the presence of two bulky groups at the C3 position.
Computational methods can be used to perform a detailed conformational analysis by calculating the relative energies of different puckered states. The azetidine ring can adopt either a puckered structure or a more planar one depending on the backbone and substituent groups. nih.gov The presence of substituents significantly affects the ring's geometry and the energetic preference for one conformation over another. For instance, the bulky cyclobutyl group will likely adopt an equatorial or pseudo-equatorial position to minimize steric hindrance. The flexible methoxymethyl group can also adopt various conformations, which in turn influences the puckering of the azetidine ring. These conformational features are critical as they dictate the three-dimensional shape of the molecule, which is essential for its biological activity and interaction with other molecules. researchgate.netbris.ac.uk
Table 3: Key Conformational Parameters of Substituted Azetidine Rings
| Parameter | Description | Influence on this compound |
|---|---|---|
| Ring Puckering Angle | The angle that describes the deviation of the ring from planarity. | Expected to be significant due to the C3-disubstitution, relieving steric strain between the cyclobutyl and methoxymethyl groups. |
| Substituent Orientation | Whether substituents are in axial or equatorial positions relative to the ring. | The large cyclobutyl group is strongly preferred to be in a pseudo-equatorial position to avoid steric clashes. |
| Torsional Angles | The dihedral angles between atoms in the ring, defining the exact puckered shape. | These angles will be distorted from those of an unsubstituted azetidine to accommodate the bulky C3 substituents. |
| Inversion Barrier | The energy required for the ring to invert from one puckered conformation to another. | The inversion barrier may be higher compared to simpler azetidines due to the movement required by the large substituents during the inversion process. |
Future Perspectives and Challenges in Azetidine Chemistry
Development of Novel and General Synthetic Methodologies
While traditional methods for azetidine (B1206935) synthesis, such as the intramolecular cyclization of 1,3-amino alcohols or 1,3-haloamines, remain useful, they often require harsh conditions and have limited functional group tolerance. researchgate.netresearchgate.net The development of more robust, efficient, and general methods for creating highly functionalized azetidine rings is a primary focus of current research. researchgate.netresearchgate.net
Recent advancements have introduced several innovative strategies:
Catalytic C-H Amination: Palladium-catalyzed intramolecular amination of unactivated C-H bonds has emerged as a powerful tool for synthesizing azetidines from picolinamide-protected amine substrates. rsc.orgorganic-chemistry.org This approach allows for the formation of the azetidine ring by activating otherwise inert C-H bonds.
Strain-Release Homologation: The high ring strain of azabicyclo[1.1.0]butanes can be harnessed to create functionalized azetidines. rsc.org This method involves generating an azabicyclo[1.1.0]butyl lithium species, trapping it with a boronic ester, and inducing a 1,2-migration that cleaves the central C-N bond to relieve strain, thereby forming the azetidine ring. organic-chemistry.org
Cycloaddition Reactions: Intermolecular [2+2] photocycloaddition reactions, such as the aza-Paterno-Büchi reaction, offer a direct route to the azetidine core. rsc.org For instance, the reaction of 2-isoxazoline-3-carboxylates with alkenes under visible light provides access to densely functionalized azetidines that would be difficult to synthesize via other routes. rsc.org
Lewis Acid-Catalyzed Cyclizations: Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines. frontiersin.org This method provides a novel route to 3-hydroxyazetidines with high yields and tolerance for various functional groups, including Boc, PMB, and TBS protecting groups. frontiersin.orgfrontiersin.org
Rearrangement Reactions: The rearrangement of other heterocyclic systems, such as aziridines, provides another pathway to azetidines. A notable example is the ring expansion of 2-bromomethyl-2-methylaziridines, which proceeds through a bicyclic aziridinium (B1262131) ion intermediate to yield 3-substituted azetidines. rsc.orgresearchgate.net
Future efforts will likely focus on broadening the substrate scope of these novel methods, reducing catalyst loading, and developing one-pot procedures from readily available starting materials to make complex azetidines more accessible. organic-chemistry.org
Table 1: Comparison of Modern Azetidine Synthetic Methodologies
| Methodology | Key Features | Advantages | Challenges/Future Work | Reference |
|---|---|---|---|---|
| Pd-Catalyzed C-H Amination | Intramolecular cyclization via C-H activation. | High selectivity for γ-C(sp³)–H bonds. | Requires specific directing groups (e.g., picolinamide). | rsc.org |
| Strain-Release Homologation | Uses highly strained azabicyclo[1.1.0]butanes. | Provides access to 3,3-disubstituted azetidines. | Starting materials can be challenging to prepare. | rsc.orgorganic-chemistry.org |
| Aza-Paterno-Büchi Reaction | [2+2] photocycloaddition of oximes and alkenes. | Forms densely functionalized rings. | Mechanistic details and substrate scope are still under exploration. | rsc.org |
| La(OTf)₃-Catalyzed Aminolysis | Intramolecular ring-opening of epoxy amines. | High regioselectivity for C3-attack; tolerates acid-prone groups. | Primarily demonstrated for 3-hydroxyazetidine synthesis. | frontiersin.orgfrontiersin.org |
| Aziridine Ring Expansion | Rearrangement of 2-(halomethyl)aziridines. | Accesses 3-substituted azetidines from smaller rings. | Control of regioselectivity can be challenging. | rsc.orgresearchgate.net |
Addressing Enantioselective Synthesis Challenges
The synthesis of enantiomerically pure azetidines is crucial, as stereochemistry often dictates biological activity in medicinal chemistry. longdom.org However, achieving high levels of enantioselectivity in azetidine synthesis remains a significant challenge due to the strained nature of the ring and the difficulty in controlling the stereochemical outcome of cyclization reactions. rsc.orgacs.org
Current research is focused on several key strategies to overcome this hurdle:
Catalytic Asymmetric Synthesis: The development of chiral catalysts for azetidine-forming reactions is a major area of investigation. For example, a highly enantioselective difunctionalization of azetines has been achieved using a copper/bisphosphine catalyst to install boryl and allyl groups across the double bond, creating two new stereogenic centers with high control. acs.org This represents a rare example of asymmetric boryl alkylation on a strained, electron-rich heterocycle. acs.org
Use of Chiral Auxiliaries and Substrates: Synthesizing azetidines from chiral starting materials, such as L-glutamic acid, allows for the transfer of chirality to the final product. rsc.org This approach has been used to create novel iminosugar mimics based on a polyhydroxylated bicyclic azetidine scaffold. rsc.org
Enantioselective Desymmetrization: The catalytic enantioselective ring-opening of meso-azetidines with nucleophiles is another promising strategy. For instance, the desymmetrization of N-H azetidines with thiols has been reported to yield chiral γ-amino sulfides with high enantiomeric excess. rsc.org
Despite this progress, many existing methods lack generality, and achieving high enantioselectivity for a broad range of substitution patterns, particularly for 3,3-disubstituted azetidines, is an ongoing challenge. rsc.orgresearchgate.net Future work will need to focus on the design of new chiral ligands and catalysts that can operate under mild conditions and provide predictable stereochemical outcomes for diverse substrates. nih.gov
Elucidation of Underexplored Reaction Mechanisms
A deeper understanding of the reaction mechanisms governing the formation and transformation of azetidines is essential for optimizing existing methods and designing new ones. The unique strain and electronic properties of the azetidine ring can lead to complex and sometimes unexpected reaction pathways. researchgate.netnih.gov
Several areas require further mechanistic investigation:
Rearrangement Pathways: The ring expansion of aziridines to azetidines is believed to proceed through a bicyclic aziridinium ion intermediate. rsc.orgresearchgate.net However, the precise factors that control the regioselectivity of the subsequent nucleophilic attack are not fully understood. Theoretical calculations have been employed to rationalize the observed regioselectivity in some cases, suggesting that the transition state energies for azetidine versus pyrrolidine (B122466) formation can be influenced by the coordination of the Lewis acid catalyst. frontiersin.orgfrontiersin.org
Photochemical Cycloadditions: The mechanism of the aza-Paterno-Büchi reaction for azetidine synthesis involves triplet energy transfer from an iridium photocatalyst. rsc.org However, a more detailed understanding of the excited state intermediates and the factors controlling diastereoselectivity could lead to more efficient and selective transformations. rsc.org
Ring-Opening Reactions: Azetidines undergo various ring-opening reactions, the regioselectivity of which is highly dependent on the substituents and reaction conditions. magtech.com.cn For example, N-substituted azetidines with a pendant amide group have been shown to undergo an acid-mediated intramolecular ring-opening decomposition. nih.gov Understanding the pKa of the azetidine nitrogen and the nucleophilicity of the attacking group is critical to predicting and preventing such undesired pathways. nih.gov A copper(I)-catalyzed cascade reaction of O-propargylic oximes to form azetidine nitrones has been shown to involve a complex sequence of rsc.orgresearchgate.net-rearrangement, 4π-electrocyclization, ring opening, and recyclization in a single pot. acs.org
Future research will likely involve a combination of experimental studies (e.g., kinetic analysis, isotope labeling) and computational modeling to provide a more detailed picture of transition states and reaction intermediates. researchgate.net This knowledge will be invaluable for predicting reaction outcomes and rationally designing more efficient and selective synthetic methods.
Expansion of Azetidine Applications in Complex Molecule Synthesis
The unique structural and physicochemical properties of the azetidine ring have led to its increasing use in medicinal chemistry and the synthesis of complex molecules. nih.govlifechemicals.comrsc.org Azetidines are recognized as valuable bioisosteres for other common rings like pyrrolidine and piperidine, often leading to improved properties such as metabolic stability and binding affinity. rsc.orgresearchgate.net
The expansion of azetidine applications is evident in several areas:
Drug Discovery: Azetidine-containing compounds are found in numerous marketed drugs and clinical candidates. nih.govlifechemicals.com The rigid scaffold can lock a molecule into a bioactive conformation, while the nitrogen atom provides a handle for further functionalization and can act as a hydrogen bond acceptor. nih.govresearchgate.net The development of modular synthetic approaches allows for the late-stage installation of the azetidine ring onto lead compounds, facilitating structure-activity relationship studies. rsc.org
Natural Product Synthesis: Functionalized azetidines serve as key building blocks in the total synthesis of natural products. For example, the synthesis of penaresidin (B1208786) B, a marine lipid with an azetidine core, highlights the utility of modern C-H amination methods to construct the required heterocyclic scaffold. nsf.gov
Peptidomimetics: Azetidine carboxylic acids are used as conformationally constrained amino acid surrogates in the design of peptides and peptidomimetics. rsc.orgnih.gov Their incorporation can induce specific secondary structures and improve resistance to enzymatic degradation.
The primary challenge limiting the broader application of azetidines is the synthetic accessibility of diverse, functionalized derivatives. researchgate.netresearchgate.net As novel synthetic methodologies continue to emerge, the ability to create a wider array of azetidine building blocks will accelerate their incorporation into complex molecular architectures. Future growth in this area will depend on the development of practical, scalable syntheses that allow for the routine inclusion of scaffolds like 3-cyclobutyl-3-(methoxymethyl)azetidine in discovery and development programs. nsf.gov
Q & A
Q. What are the key synthetic strategies for 3-cyclobutyl-3-(methoxymethyl)azetidine, and how can reaction conditions be optimized to improve yield?
Answer: Azetidine derivatives are typically synthesized via ring-closing reactions or functionalization of preformed azetidine scaffolds. For example, tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate has been used as a starting material in multi-step syntheses involving reductive amination or nucleophilic substitution (e.g., with methoxymethyl groups) . Key considerations include:
- Catalyst selection : Use of palladium(II) oxide or chiral phosphoric acids to control stereochemistry and reduce side reactions .
- Solvent and temperature : Polar aprotic solvents (e.g., acetonitrile) at controlled temperatures (25–80°C) minimize decomposition of sensitive intermediates .
- Purification : Chromatography or recrystallization to isolate high-purity products (>95%) .
Q. How does the strained azetidine ring influence the compound’s physicochemical properties and stability?
Answer: The azetidine ring’s four-membered structure introduces angle strain, enhancing reactivity while maintaining rigidity. Stability is modulated by substituents:
- Methoxymethyl group : Improves solubility in polar solvents (e.g., 68.4 mg/mL in DMSO) and reduces oxidative degradation via steric shielding .
- Cyclobutyl substituent : Enhances metabolic stability by restricting rotational freedom, as observed in analogs with reduced clearance in preclinical models .
- Sensitivity to moisture : Storage under inert gas (e.g., argon) and low temperatures (−20°C) is recommended to prevent ring-opening reactions .
Advanced Research Questions
Q. How can structural modifications to this compound address discrepancies between in vitro potency and in vivo efficacy?
Answer: Discrepancies often arise from poor pharmacokinetic (PK) properties or off-target effects. Strategies include:
- Metabolic stability : Introducing fluorine at the 3-position of the azetidine ring (e.g., fluoromethyl substituents) reduces CYP450-mediated oxidation, as shown in ER-α degraders (97% degradation efficacy vs. 75% in non-fluorinated analogs) .
- Bioavailability : Adding spirocyclic motifs (e.g., spiro-pyrrolidine) improves membrane permeability but may reduce potency (EC50 increases from 324 nM to 500 nM) .
- Toxicology profiling : Assess reactive metabolites via trapping assays (e.g., glutathione adducts) to mitigate hepatotoxicity risks .
Q. What mechanistic insights explain the antimicrobial activity of azetidine derivatives like this compound?
Answer: Azetidines inhibit bacterial cell wall biosynthesis by targeting mycolic acid assembly in Mycobacterium tuberculosis. Key findings include:
- Mode of action : Disruption of membrane-bound enzymes (e.g., fatty acid elongases) via competitive binding, validated through transcriptomic profiling and MIC assays (MIC = 0.5–2 µg/mL) .
- Resistance avoidance : The compound’s novel scaffold avoids common resistance mechanisms (e.g., efflux pumps) due to its unique interaction with hydrophobic pockets .
Q. How can computational modeling guide the design of azetidine-based compounds with enhanced blood-brain barrier (BBB) permeability?
Answer: Neurotransmitter-inspired azetidine scaffolds are prioritized for BBB penetration. Methodologies include:
- Molecular dynamics simulations : Predict logP (optimal range: 1–3) and polar surface area (<80 Ų) to balance passive diffusion and active transport .
- Docking studies : Identify interactions with BBB transporters (e.g., LAT1 or GLUT1) using homology models of human receptors .
- In vitro validation : Use MDCK-MDR1 monolayers to measure apparent permeability (Papp > 5 × 10⁻⁶ cm/s indicates high BBB potential) .
Q. What experimental approaches resolve contradictions in structure-activity relationship (SAR) data for azetidine derivatives?
Answer: Contradictions may arise from assay variability or unaccounted off-target effects. Solutions include:
- Orthogonal assays : Confirm potency using electrophysiology (e.g., patch-clamp for ion channel targets) alongside biochemical assays .
- Crystallography : Resolve binding poses of analogs with divergent activities (e.g., 17c vs. 17e in ER-α degradation) to identify critical substituent interactions .
- Free-energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications to rationalize potency shifts .
Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are most effective?
Answer: Chiral phosphoric acids (CPAs) enable enantioselective desymmetrization of azetidine precursors. Key parameters:
- Catalyst design : Adamantyl-substituted CPAs yield >90% enantiomeric excess (ee) by stabilizing transition states via hydrogen bonding .
- Solvent effects : Non-polar solvents (e.g., toluene) enhance stereoselectivity by reducing competing non-catalytic pathways .
- Substrate scope : Bulky groups (e.g., cyclobutyl) improve stereochemical outcomes by restricting rotational conformers .
Q. What strategies mitigate high clearance rates observed in preclinical studies of azetidine derivatives?
Answer: High clearance is often linked to Phase I metabolism or renal excretion. Mitigation strategies:
- Metabolic soft spots : Replace labile methoxymethyl groups with trifluoromethyl or cyclopropyl ethers, as shown in analogs with 50% lower hepatic extraction ratios .
- Prodrug design : Mask polar groups (e.g., as tert-butyl esters) to enhance passive absorption and reduce renal clearance .
- Species-specific adjustments : Use human hepatocyte models to prioritize analogs with stable PK profiles across species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
